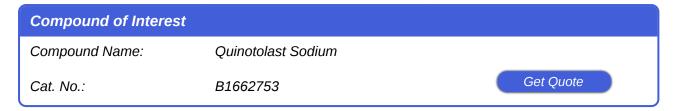


# Quinotolast Sodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Quinotolast Sodium**, also known by its developmental code FR-71021, is an orally active antiallergic agent.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its primary mechanism of action as a mast cell stabilizer. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

### **Chemical Structure and Identification**

**Quinotolast Sodium** is the sodium salt of Quinotolast. The core structure is a 4-oxo-1-phenoxy-4H-quinolizine-3-carboxamide, with a tetrazole ring attached to the carboxamide nitrogen.

Table 1: Chemical Identifiers for **Quinotolast Sodium** 



Identifier	Value	
IUPAC Name	sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-carboxamide	
CAS Number	101193-62-8	
Molecular Formula	C17H11N6NaO3	
SMILES	C1=CC=C(C=C1)OC2=C3C=CC=CN3C(=O)C( =C2)C(=O)NC4=NN=N[N-]4.[Na+]	
InChI	InChI=1S/C17H12N6O3.Na/c24-15(18-17-19- 21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8- 4-5-9-23(13)16(12)25;/h1-10H, (H2,18,19,20,21,22,24);/q;+1/p-1	
Synonyms	FR-71021, G8K8E99F1S	

# **Physicochemical Properties**

The physicochemical properties of **Quinotolast Sodium** are summarized in the table below. These properties are crucial for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Data for **Quinotolast Sodium** 



Property	Value	Source
Molecular Weight	370.30 g/mol	PubChem
Exact Mass	370.07903252 Da	PubChem
Topological Polar Surface Area	98.3 Ų	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	7	PubChem
Rotatable Bond Count	4	PubChem
Solubility	DMSO: 115 mg/mL (309.71 mM) with ultrasonic warming to 60°C	GlpBio

# **Synthesis and Manufacturing**

A detailed, publicly available synthesis protocol for **Quinotolast Sodium** is not readily found in the literature. However, based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-carboxamides, a plausible synthetic route can be proposed. This hypothetical workflow is presented for illustrative purposes.



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Proposed Experimental Protocol for Synthesis:

• Stobbe Condensation and Cyclization: 2-Pyridinecarbaldehyde and diethyl succinate would be reacted in the presence of a strong base like sodium hydride to form an intermediate that



is subsequently cyclized under acidic conditions to yield the 4-oxo-4H-quinolizine-3-carboxylate core.

- Hydrolysis: The resulting ester would be hydrolyzed to the corresponding carboxylic acid using standard acidic or basic hydrolysis conditions.
- Amide Coupling: The quinolizine carboxylic acid would then be coupled with 5aminotetrazole using a suitable peptide coupling reagent (e.g., HATU) in the presence of a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.
- Salt Formation: The final Quinotolast free acid would be treated with one equivalent of sodium hydroxide in a suitable solvent system (e.g., ethanol/water) followed by evaporation or precipitation to yield **Quinotolast Sodium**.

Note: This is a hypothetical protocol and would require optimization.

### **Analytical Characterization**

While specific validated analytical methods for **Quinotolast Sodium** are not published, standard techniques for compounds of this class can be applied for its characterization and quantification.

Proposed High-Performance Liquid Chromatography (HPLC) Method:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength determined by the UV spectrum of Quinotolast
   Sodium.

• Flow Rate: 1.0 mL/min.

Temperature: 25-30 °C.

Proposed Spectroscopic and Spectrometric Methods:



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR and ¹³C NMR would be used to confirm the chemical structure. The presence of the quinolizine, phenoxy, and tetrazole protons and carbons would be identifiable.
  - 23Na NMR could be used to study the sodium ion environment.[2][3]
- Mass Spectrometry (MS):
  - Electrospray ionization (ESI) in both positive and negative ion modes would be suitable.
  - In positive mode, the [M+H]<sup>+</sup> and [M+Na]<sup>+</sup> ions of the free acid would be expected. In negative mode, the [M-H]<sup>-</sup> ion would be prominent.
  - High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

## **Mechanism of Action and Biological Activity**

**Quinotolast Sodium**'s primary pharmacological effect is the stabilization of mast cells, which prevents the release of inflammatory mediators.[1][4]

#### Inhibition of Mediator Release:

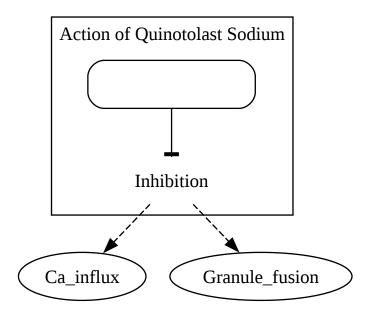
- Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and prostaglandin D2 (PGD2) from human lung mast cells in a concentration-dependent manner.
   [1]
- It demonstrates strong inhibitory effects on histamine and peptide leukotriene release from guinea pig lung fragments and mouse cultured mast cells.[4]
- The IC<sub>50</sub> value for the inhibition of peptide leukotriene release from cultured mast cells is 0.72 μg/mL.[4]

#### Signaling Pathway:

The mechanism of mast cell stabilization generally involves the inhibition of the degranulation process that follows the cross-linking of IgE receptors on the mast cell surface. While the



precise molecular target of Quinotolast has not been fully elucidated, it is believed to interfere with the downstream signaling cascade, potentially by modulating intracellular calcium levels.



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## **In Vivo Efficacy**

Animal studies have demonstrated the in vivo efficacy of Quinotolast in models of type I allergic reactions:

- Passive Cutaneous Anaphylaxis (PCA): Quinotolast dose-dependently inhibits PCA in rats when administered intravenously or orally.[4]
  - The ED<sub>50</sub> for intravenous administration is 0.0063 mg/kg.[4]
  - The ED<sub>50</sub> for oral administration is 0.0081 mg/kg.[4]
- Anaphylactic Bronchoconstriction: Quinotolast also potently inhibits anaphylactic bronchoconstriction in rats.[4]

### Conclusion

**Quinotolast Sodium** is a potent anti-allergic agent with a clear mechanism of action as a mast cell stabilizer. Its chemical structure, based on a quinolizine core, and its physicochemical



properties make it a suitable candidate for oral administration. The provided hypothetical synthesis and analytical methods can serve as a starting point for further research and development. The strong in vitro and in vivo data on its ability to inhibit the release of key inflammatory mediators highlight its therapeutic potential in the management of allergic disorders.

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